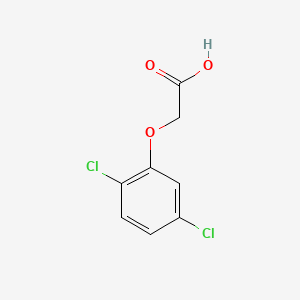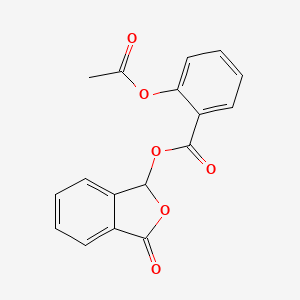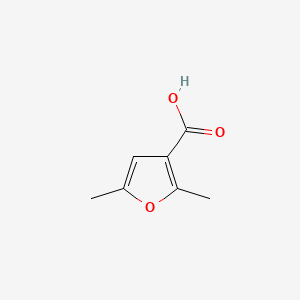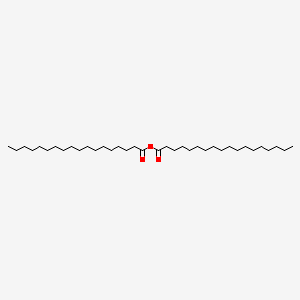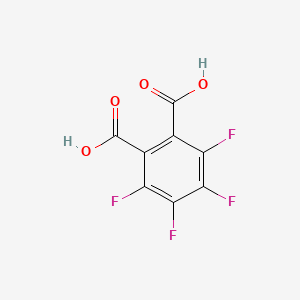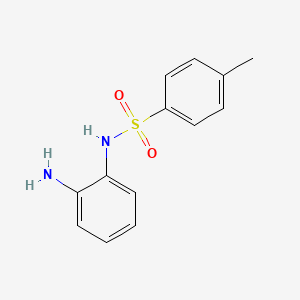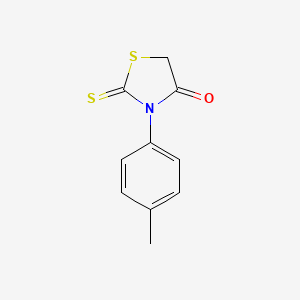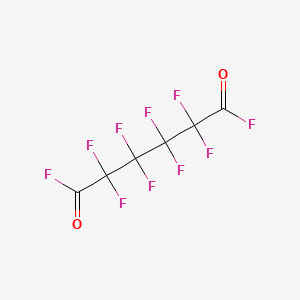
Difluoruro de octafluoroadipoilo
Descripción general
Descripción
Octafluoroadipoyl difluoride is a perfluorinated compound, which means that all the hydrogen atoms typically found in adipoyl difluoride have been replaced by fluorine atoms. This substitution greatly alters the chemical and physical properties of the molecule, making it more resistant to reactions and giving it unique characteristics that are of interest in various chemical applications.
Synthesis Analysis
The synthesis of perfluorinated compounds like octafluoroadipoyl difluoride often involves the use of organometallic intermediates. For example, the synthesis of polyfluorobiphenyls, which share some similarities with octafluoroadipoyl difluoride, has been described using organometallic titanium intermediates . Although the exact synthesis of octafluoroadipoyl difluoride is not detailed in the provided papers, it is likely that similar methods could be employed, utilizing highly reactive fluorinating agents or electrochemical fluorination techniques.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of strong carbon-fluorine bonds. In the case of octafluoroadipoyl difluoride, the molecule would exhibit a linear structure with a central carbon chain flanked by fluorine atoms. The electron-withdrawing nature of the fluorine atoms would result in a molecule with a high electron deficiency, making it stable against nucleophilic attack . X-ray structure determination of related compounds, such as octafluoro-4,4'-bipyridine, has shown the peculiarities of the molecular and crystal structure of fluorine-containing molecules .
Chemical Reactions Analysis
The chemical reactivity of octafluoroadipoyl difluoride would be influenced by its electron-deficient nature. It would be stable to alkylating agents but sensitive to nucleophilic substitution, where fluorine atoms could be replaced by nucleophiles under certain conditions . For instance, reactions involving fluoride ion with polyfluoroaromatic compounds have been studied, showing that while some perfluorinated compounds are resistant to reactions, others can undergo efficient polyfluoroalkylations .
Physical and Chemical Properties Analysis
Perfluorinated compounds like octafluoroadipoyl difluoride are known for their unique physical and chemical properties. They are typically resistant to heat, chemicals, and biological degradation. The high electronegativity of fluorine imparts a low polarizability to the molecule, which would be reflected in its physical properties such as melting point, boiling point, and solubility. The atomic volumes and charges of fluorine in perfluorinated hydrocarbons have been found to be relatively constant, with atomic volumes around 16-17 A^3 and charges between -0.6 and -0.7e . These properties make octafluoroadipoyl difluoride and similar compounds valuable in applications that require chemical inertness and stability.
Aplicaciones Científicas De Investigación
Química radiofarmacéutica
Difluoruro de octafluoroadipoilo: puede utilizarse en la síntesis de radiofármacos. Este compuesto, debido a sus átomos de flúor, podría estar involucrado en reacciones de radiofluoración electrofílica, que son cruciales para la preparación de radiofármacos marcados con 18 F . Estos se utilizan en la obtención de imágenes por tomografía por emisión de positrones (PET) para rastrear procesos biológicos como el metabolismo de la glucosa y la dopamina.
Reactivos de fluoración electrofílica
En la química sintética, la introducción de átomos de flúor en moléculas orgánicas es significativa debido a la fuerte electronegatividad del flúor y su pequeña huella estérica. El this compound podría servir como un reactivo de fluoración electrofílico, ofreciendo una alternativa más segura y estable al flúor molecular, que es altamente tóxico y explosivo .
Almacenamiento y conversión de energía
Los compuestos de flúor tienen aplicaciones potenciales en tecnologías de almacenamiento y conversión de energía. El this compound podría utilizarse en la producción de polímeros fluorados, que son integrales en el desarrollo de sistemas de catálisis y dispositivos de almacenamiento de energía .
Química biomolecular
Los avances en la síntesis de fluoruros de azufre(VI) han ampliado su aplicación en química biomolecular. El this compound podría ser un actor clave en este campo, contribuyendo al desarrollo de sondas químicas e inhibidores de proteasas .
Fluoróforos orgánicos
Los compuestos que contienen flúor como el this compound se pueden utilizar en la síntesis de fluoróforos orgánicos. Estos fluoróforos son esenciales en áreas de investigación como la bioimagen y la quimiosensibilidad, debido a sus altos rendimientos cuánticos y espectros de absorción y emisión ajustados con precisión .
Aplicaciones de nanofabricación
El this compound podría estar involucrado en la creación de nanotejidos de polifluoruro de vinilideno (PVDF), que tienen aplicaciones en tecnología ponible. Estos materiales pueden generar carga a través del movimiento, la respiración o el flujo sanguíneo, lo que los hace adecuados para tejidos inteligentes .
Safety and Hazards
Octafluoroadipoyl difluoride is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Mecanismo De Acción
Target of Action
Octafluoroadipoyl difluoride is an aliphatic hydrocarbon that acts as a surfactant and can be used as a coagulant . It contains the functional groups of chloride, aromatic acid, and triazine . .
Mode of Action
It has been shown to have coagulation properties . This suggests that it may interact with its targets to induce coagulation.
Biochemical Pathways
Given its coagulation properties , it may affect pathways related to coagulation and hemostasis.
Pharmacokinetics
It is known that the compound has a boiling point of 72°c and a density of 1666 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given its coagulation properties , it may induce coagulation at the molecular and cellular level.
Action Environment
It is recommended to store the compound at 10°c - 25°c, keep it dry, and keep it under inert gas: nitrogen . These conditions may influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Octafluoroadipoyl difluoride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, octafluoroadipoyl difluoride has been shown to interact with coagulation factors, enhancing the coagulation process . Additionally, its interaction with membrane proteins can alter membrane fluidity and permeability, affecting cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.
Cellular Effects
The effects of octafluoroadipoyl difluoride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, octafluoroadipoyl difluoride can affect the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity . Additionally, its impact on membrane fluidity can influence cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, octafluoroadipoyl difluoride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, octafluoroadipoyl difluoride has been shown to inhibit certain proteases involved in the coagulation cascade, thereby modulating the coagulation process . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octafluoroadipoyl difluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Octafluoroadipoyl difluoride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to octafluoroadipoyl difluoride can result in cumulative effects on cellular processes, such as sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of octafluoroadipoyl difluoride vary with different dosages in animal models. At low doses, the compound can enhance coagulation without causing significant adverse effects. At high doses, octafluoroadipoyl difluoride can exhibit toxic effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
Octafluoroadipoyl difluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, octafluoroadipoyl difluoride can inhibit enzymes involved in fatty acid metabolism, leading to changes in metabolite levels . Additionally, its interaction with cofactors can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of octafluoroadipoyl difluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of octafluoroadipoyl difluoride within tissues can vary, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
Octafluoroadipoyl difluoride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, octafluoroadipoyl difluoride can accumulate in the endoplasmic reticulum, where it can influence protein folding and secretion . Its localization within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCJTUAVVJFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191317 | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37881-62-2 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



